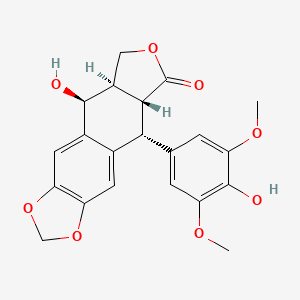

4'-Demethylepipodophyllotoxin

Übersicht

Beschreibung

4’-Demethylepipodophyllotoxin is an aryltetralin lignan derived from podophyllotoxin. It is known for its enhanced anticancer activity compared to its parent compound. it failed to advance in human clinical trials due to unacceptable gastrointestinal toxic side effects and low solubility . Despite these challenges, it remains a valuable raw material for the semi-synthesis of anticancer drugs, particularly due to its structural similarity to etoposide, a widely prescribed anticancer drug .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-demethylepipodophyllotoxin involves the activation of the hydroxyl group at the C4 position. This is typically achieved by dissolving the compound in methylene chloride, followed by the addition of triethylamine and p-toluenesulfonyl chloride. The reaction is carried out under controlled conditions, with a stirring rate ranging from 50 to 800 rpm and a temperature range of -20°C to 50°C for 1 to 8 hours .

Industrial Production Methods: Industrial production often employs biotransformation processes. For instance, Bacillus fusiformis CICC 20463 can convert 4’-demethylepipodophyllotoxin into 4’-demethylepipodophyllic acid under optimized conditions. This process involves the use of yeast extract, peptone, sucrose, and NaCl, with specific substrate concentrations and pH control to enhance production .

Analyse Chemischer Reaktionen

4’-Demethylepipodophyllotoxin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um 4’-Demethylpodophyllotoxon zu erzeugen.

Substitution: Einführung von Tetramethylpyrazin in die C4-Position durch Transaminierung.

Hydrolyse: Hydrolyse von 4’-Demethylisopicropodophyllon, um 3α-Hydroxymethyl-(6,7)-dioxol-4-on-naphthalen zu erzeugen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Triethylamin, p-Toluolsulfonylchlorid und Tetramethylpyrazin. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate mit verbesserter Bioaktivität und Löslichkeit .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

DMEP serves as a key synthetic intermediate in the production of several anticancer drugs, including etoposide and teniposide. The synthesis of DMEP typically involves demethylation of podophyllotoxin using various reagents under controlled conditions. For instance, a method described in a patent involves treating podophyllotoxin with methanesulfonic acid and dimethyl sulfide at temperatures ranging from -20°C to +40°C, yielding high purity DMEP .

Table 1: Synthesis Methods for DMEP

| Method Description | Reagents Used | Temperature Range | Yield |

|---|---|---|---|

| Demethylation of podophyllotoxin | Methanesulfonic acid, Dimethyl sulfide | -20°C to +40°C | Up to 98% |

Anticancer Activity

DMEP and its derivatives have been extensively studied for their anticancer properties. Research has shown that certain DMEP derivatives exhibit potent cytotoxic effects against various cancer cell lines, including HL60, P388, A549, and BEL7402. In comparative studies, some derivatives demonstrated superior activity compared to established chemotherapeutics like etoposide .

Table 2: Cytotoxic Activity of DMEP Derivatives

| Compound | HL-60 IC50 (µM) | P388 IC50 (µM) | A549 IC50 (µM) | BEL7402 IC50 (µM) |

|---|---|---|---|---|

| DMEP | 3.57 | 0.388 | 3.56 | 4.35 |

| Derivative 1 | 0.981 | 0.0473 | 0.036 | 0.569 |

| Derivative 2 | 1.37 | 0.0102 | 0.522 | 1.34 |

Innovative Applications in Drug Development

Recent studies have focused on synthesizing novel glycosylated derivatives of DMEP to enhance its anticancer efficacy and reduce toxicity. For example, a divergent synthesis approach has been employed to create trideoxyhexopyranosides that show promising results against various cancer cell lines through MTT assays .

Table 3: Novel Derivatives and Their Efficacy

| Derivative Type | Cancer Cell Lines Tested | Notable Findings |

|---|---|---|

| Trideoxyhexopyranosides | A549, HepG2, HeLa | Significant growth inhibition observed |

| C4 Variants | KBvin cells | Potent topoisomerase II inhibition |

Case Studies and Clinical Insights

Several case studies highlight the effectiveness of DMEP in preclinical models:

- In one study, DMEP was evaluated for its potential as a chemotherapeutic agent in a two-stage skin carcinogenesis model, demonstrating significant chemopreventive effects .

- Another investigation into the hepatoprotective properties of extracts from Podophyllum hexandrum, which contains DMEP, indicated that these extracts can mitigate liver damage induced by toxins .

Wirkmechanismus

4’-Demethylepipodophyllotoxin exerts its effects primarily by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division. The compound forms a complex with topoisomerase II and DNA, inducing breaks in double-stranded DNA and preventing repair. This accumulation of DNA breaks leads to cell death, particularly in the G2 and S phases of the cell cycle .

Vergleich Mit ähnlichen Verbindungen

4’-Demethylepipodophyllotoxin ist strukturell ähnlich anderen Podophyllotoxin-Derivaten, wie z. B. Etoposid und Teniposid. Es ist jedoch durch seine spezifischen Modifikationen an der C4-Position einzigartig, die seine Antikrebsaktivität und Löslichkeit verbessern . Ähnliche Verbindungen umfassen:

Etoposid: Ein weit verbreitetes Antikrebsmedikament, das ebenfalls auf Topoisomerase II abzielt.

Teniposid: Ein weiteres Podophyllotoxin-Derivat mit ähnlichen Wirkmechanismen.

4β-Schwefel-substituiertes 4’-Demethylepipodophyllotoxin: Ein Derivat mit überlegener Antitumoraktivität.

Biologische Aktivität

4'-Demethylepipodophyllotoxin (DMEP) is a naturally occurring lignan derived from the plant Podophyllum peltatum, known for its significant biological activities, particularly in the realm of oncology. This compound has been extensively studied for its cytotoxic properties against various cancer cell lines, making it a focus of interest in cancer research and drug development.

DMEP primarily exerts its biological effects through the inhibition of DNA topoisomerase II, an essential enzyme involved in DNA replication and transcription. By binding to the enzyme, DMEP prevents the normal re-ligation of DNA strands, leading to increased DNA damage and ultimately triggering apoptosis in cancer cells . Additionally, DMEP acts as an antimitotic agent by binding to monomeric tubulin, inhibiting microtubule polymerization and disrupting normal mitotic processes .

Synthesis and Derivatives

Research has focused on synthesizing various derivatives of DMEP to enhance its anticancer efficacy and reduce side effects. Notable studies have reported the synthesis of several 4β-substituted DMEP derivatives that exhibit improved cytotoxic activity compared to standard chemotherapeutics like etoposide and 5-fluorouracil .

Table 1: Cytotoxic Activity of DMEP Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| DMEP | HL-60 | 0.04 | More potent than VP-16 |

| DMEP | A-549 | <0.01 | More potent than 5-FU |

| 4β-N-substituted derivative | A-549 | 0.01 | Comparable to etoposide |

Research Findings

- Cytotoxic Activity : In vitro studies have demonstrated that certain derivatives of DMEP possess significantly higher cytotoxicity against various tumor cell lines, including HL-60 (human promyelocytic leukemia) and A-549 (human lung carcinoma) cells. For instance, a derivative synthesized with phenylalanine exhibited an IC50 value of 0.04 µM against HL-60 cells, indicating superior potency compared to established drugs like etoposide .

- Structure-Activity Relationship (SAR) : The effectiveness of DMEP derivatives is closely related to their structural modifications. The presence of hydrophobic substituents on the α-carbon of amino acids enhances anticancer activity, highlighting the importance of molecular structure in drug design .

- In Vivo Studies : Preliminary in vivo investigations have shown that specific DMEP derivatives can significantly inhibit tumor growth in animal models, such as P388 leukemia and orthotopically grafted human A549 lung carcinoma models. These findings suggest that DMEP derivatives could serve as promising leads for new anticancer therapies .

Case Studies

A notable study synthesized a series of novel DMEP derivatives that were evaluated for their anticancer activity against multiple cell lines. The results indicated that some derivatives were not only more potent than etoposide but also exhibited favorable pharmacological profiles with reduced toxicity .

Another research effort focused on the therapeutic potential of DMEP in diabetic retinopathy models, where it demonstrated anti-inflammatory properties and improved retinal morphology by modulating pathways related to oxidative stress and inflammation .

Eigenschaften

IUPAC Name |

(5S,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCVYCSAAZQOJI-JHQYFNNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048742 | |

| Record name | 4'-Demethylepipodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6559-91-7 | |

| Record name | (-)-4′-Demethylepipodophyllotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6559-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Demethylepipodophyllotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006559917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Demethylepipodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-DEMETHYLEPIPODOPHYLLOTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0S6I23X6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While DMEP primarily disrupts microtubule assembly, its glycosylated derivatives like etoposide and teniposide primarily target topoisomerase II, an enzyme crucial for DNA replication and repair. They do so by stabilizing the topoisomerase II-DNA complex, leading to the accumulation of DNA strand breaks and ultimately cell death. [, , , , , , , , ]

A: Inhibition of topoisomerase II by DMEP derivatives like etoposide and teniposide leads to the accumulation of DNA double-strand breaks. These breaks are lethal to the cell, ultimately leading to cell death. [, , ]

A: Yes, some studies used techniques like nuclear magnetic resonance (NMR) spectroscopy (both 1H-NMR and 13C-NMR), high-resolution electrospray ionization multistage tandem mass spectrometry (MS), and UV spectroscopy to characterize DMEP and its derivatives. [, , , , ]

A: The configuration and size of substituents at position 4 in ring C and steric features of substituents at position 12 in ring D are critical for DMEP's microtubule-inhibitory activity. [] Larger substituents at position 12 generally decrease inhibitory activity. []

A: Studies using alkaline elution techniques show a strong correlation between the effective dose range of DMEP derivatives in cytotoxicity assays and their ability to induce DNA strand breaks, supporting the hypothesis that DNA damage is responsible for their cytotoxic effects. [, , ]

A: Research has shown that DMEP and its derivatives exhibit in vitro activity against various cancer cell lines, including Chinese hamster ovary (CHO) cells, mouse leukemia L1210 cells, human leukemic lymphoblasts (CCRF-CEM), human lung adenocarcinoma cells (A549), and others. [, , , , , , , , , , , , , , , , ]

A: Mouse models bearing Ehrlich carcinoma, P388 leukemia, sarcoma 180, and human A549 lung carcinoma xenografts have been used to assess the in vivo antitumor efficacy of DMEP derivatives. [, , , , , , ]

A: Yes, one mechanism of resistance observed in a Chinese hamster ovary cell line involves a reduced cellular topoisomerase II activity. This reduction is linked to a decreased level of topoisomerase II protein and mRNA. []

A: Studies on podophyllotoxin-resistant CHO cells (PodR mutants) have shown varying degrees of cross-resistance to other microtubule inhibitors, suggesting multiple mechanisms of resistance exist. [] Notably, these resistant cells did not exhibit cross-resistance to etoposide and teniposide, indicating these compounds act through a different mechanism than podophyllotoxin. []

A: In mice, acute toxicity from DMEP manifests within 10 days and includes a depressed hematocrit and elevated plasma levels of glutamate-pyruvate transaminase, glutamate-oxaloacetate transaminase, lactic dehydrogenase, amylase, lipase, and uric acid. []

A: Chronic DMEP toxicity in mice is characterized by progressive decreases in plasma glucose, cholesterol, albumin, and total protein. [] A terminal phase, marked by increased liver enzyme levels and blood urea nitrogen, suggests irreversible hepatotoxicity as a contributing factor to death. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.